1-Hydroxy-4-methyl-2-pentanone, also known as 4-hydroxy-4-methyl-2-pentanone or diacetone alcohol, is an organic compound with the molecular formula and a molar mass of approximately 116.16 g/mol. It is classified as a primary alpha-hydroxy ketone, characterized by the presence of a hydroxyl group (-OH) attached to the carbon adjacent to the carbonyl group (C=O) in its structure. The compound is typically a colorless liquid with a pleasant odor and is soluble in water, alcohols, and ether .
The compound's reactivity towards hydroxyl radicals and its photolysis have been studied, revealing significant implications for atmospheric chemistry .
Research indicates that 1-hydroxy-4-methyl-2-pentanone exhibits various biological activities. It has been noted for its potential antimicrobial properties, particularly against certain bacterial strains. Additionally, its role as a precursor in biochemical pathways suggests possible applications in pharmaceuticals and biochemistry .
Several methods exist for synthesizing 1-hydroxy-4-methyl-2-pentanone:
1-Hydroxy-4-methyl-2-pentanone has diverse applications across various industries:
Studies on the interactions of 1-hydroxy-4-methyl-2-pentanone focus on its reactivity with radical species like hydroxyl radicals. These interactions are crucial for understanding its atmospheric degradation and potential environmental impacts. The kinetics of these reactions indicate that it can react relatively quickly with hydroxyl radicals, which has implications for air quality and pollution modeling .
1-Hydroxy-4-methyl-2-pentanone shares structural similarities with several other compounds. Here are some notable examples:
Compound Name | Structure Type | Key Characteristics |
---|---|---|
4-Hydroxy-4-methylpentan-2-one | Alpha-hydroxy ketone | Similar structure; used in similar applications |
3-Hydroxybutan-2-one | Beta-hydroxy ketone | Different position of hydroxyl group; less viscous |
Acetoin | Alpha-hydroxy ketone | Smaller molecular size; used as a flavoring agent |
2-Pentanone | Ketone | Lacks hydroxyl group; used as a solvent |
The uniqueness of 1-hydroxy-4-methyl-2-pentanone lies in its specific structural configuration that allows it to participate in both alcohol and ketone reactions, making it versatile for various applications not fully covered by similar compounds .
The molecular geometry of 1-hydroxy-4-methyl-2-pentanone is fundamentally determined by the hybridization states of its constituent carbon atoms and the spatial arrangement of functional groups. The carbonyl carbon at position 2 adopts sp² hybridization, resulting in trigonal planar geometry with bond angles of approximately 120 degrees [6] [7]. This geometric arrangement is characteristic of ketone functional groups and significantly influences the compound's reactivity patterns.
The carbon chain backbone demonstrates tetrahedral geometry at the saturated carbon centers, with sp³ hybridization predominating at positions 1, 3, 4, and 5 [8]. The primary hydroxyl group attached to carbon-1 introduces additional structural complexity through its capacity for hydrogen bonding interactions, which affects both intramolecular and intermolecular associations [7].
Stereochemical analysis reveals that the compound possesses one potential stereocenter at carbon-4, where the methyl substituent creates an asymmetric environment [9]. However, the compound as typically encountered does not exhibit defined stereochemistry at this position, suggesting either racemic mixture formation or rapid interconversion between potential stereoisomers under standard conditions.
The overall molecular conformation is influenced by the interplay between steric effects of the methyl group at position 4 and the electronic effects of the carbonyl group at position 2. These factors collectively determine the preferred three-dimensional arrangement of atoms in space, affecting both physical properties and chemical reactivity patterns.
Property | Value | Source |
---|---|---|
Molecular Formula | C₆H₁₂O₂ | PubChem [1] |
Molecular Weight (g/mol) | 116.16 | PubChem [1] |
Chemical Abstracts Service Registry Number | 68113-55-3 | PubChem [1] |
International Union of Pure and Applied Chemistry Name | 1-hydroxy-4-methylpentan-2-one | PubChem [1] |
Simplified Molecular Input Line Entry System | CC(CC(=O)CO)C | ChemSpider [5] |
International Chemical Identifier Key | ARVGGOVEVYSUPQ-UHFFFAOYSA-N | PubChem [1] |
Chemical Entities of Biological Interest Identifier | CHEBI:195499 | PubChem [1] |
European Community Number | 614-277-6 | PubChem [1] |
Unique Ingredient Identifier | 60PZB594QD | PubChem [1] |
The electronic structure of 1-hydroxy-4-methyl-2-pentanone is dominated by the characteristic bonding patterns of its two primary functional groups: the ketone carbonyl and the primary hydroxyl group. The carbonyl group exhibits a double bond between carbon and oxygen, formed through the overlap of sp² hybrid orbitals to create a sigma bond, supplemented by the lateral overlap of p orbitals to form the pi bond component [7] [10].
Molecular orbital theory describes the carbonyl bonding through the formation of bonding and antibonding molecular orbitals. The sigma molecular orbital results from the in-phase linear combination of carbon and oxygen atomic orbitals, with electron density concentrated between the nuclear centers [10]. The pi molecular orbital, formed by p orbital overlap, contributes to the double bond character and creates regions of electron density above and below the carbon-oxygen bond axis [11] [10].
The electronic distribution within the carbonyl group creates significant polarity, with the oxygen atom bearing a partial negative charge and the carbon atom carrying a partial positive charge [12] [7]. This charge separation arises from the greater electronegativity of oxygen compared to carbon, resulting in unequal sharing of bonding electrons. The partial positive charge on the carbonyl carbon renders it highly susceptible to nucleophilic attack, establishing this center as the primary electrophilic site within the molecule [12] [13].
The pi-antibonding orbital (π*) represents the lowest unoccupied molecular orbital in the compound, located primarily on the carbonyl group [12]. This orbital serves as the primary acceptor site for electron donation from nucleophilic species, explaining the characteristic reactivity patterns observed in ketone chemistry. The energy gap between the highest occupied molecular orbital and the lowest unoccupied molecular orbital influences both the compound's electronic absorption properties and its chemical reactivity.
The hydroxyl group contributes additional electronic complexity through its oxygen lone pairs and the polar oxygen-hydrogen bond. The oxygen atom in the hydroxyl group possesses two lone pairs of electrons in sp³ hybrid orbitals, enabling it to function as both a hydrogen bond donor through the hydroxyl hydrogen and a hydrogen bond acceptor through the lone pairs [7]. This dual hydrogen bonding capability significantly affects the compound's physical properties and intermolecular interactions.
Structural Feature | Characteristic | Source |
---|---|---|
Carbonyl Carbon Hybridization | sp² hybridized | Wikipedia [6], LibreTexts [7] |
Carbonyl Carbon Geometry | Trigonal planar | Wikipedia [6], LibreTexts [7] |
Carbon-Oxygen Double Bond Length (Å) | 1.2 | LibreTexts [7] |
Carbon-Oxygen Double Bond Strength (kcal/mol) | 176-179 | LibreTexts [7] |
Carbonyl Carbon Partial Charge | δ+ (partial positive) | Number Analytics [12], LibreTexts [7] |
Carbonyl Oxygen Partial Charge | δ- (partial negative) | Number Analytics [12], LibreTexts [7] |
Hydroxyl Group Hydrogen Bonding Capability | Strong donor and acceptor | Chemical knowledge |
Molecular Orbital Description | π and π* orbitals from C=O overlap | AIP Journal [11], RSC Books [10] |
Lowest Unoccupied Molecular Orbital Location | π* orbital on carbonyl group | Number Analytics [12] |
Electrophilic Reactivity Center | Carbonyl carbon atom | Khan Academy [13], Number Analytics [12] |
The structural comparison between 1-hydroxy-4-methyl-2-pentanone and its isomer 4-hydroxy-4-methyl-2-pentanone reveals fundamental differences in functional group positioning and subsequent chemical behavior. While both compounds share the identical molecular formula C₆H₁₂O₂ and molecular weight of 116.16 grams per mole, their distinct structural arrangements result in markedly different chemical and physical properties [1] [14].
4-Hydroxy-4-methyl-2-pentanone, commonly known as diacetone alcohol, positions the hydroxyl group on the tertiary carbon at position 4, creating a beta-hydroxy ketone structure [14] [15] [16]. This arrangement differs fundamentally from the primary alpha-hydroxy ketone classification of 1-hydroxy-4-methyl-2-pentanone, where the hydroxyl group occupies the primary carbon at position 1 [2] [4].
The tertiary hydroxyl group in 4-hydroxy-4-methyl-2-pentanone eliminates any potential for stereochemical complexity, as the carbon center bears two identical methyl groups alongside the hydroxyl and the adjacent carbon connection [14] [17]. In contrast, 1-hydroxy-4-methyl-2-pentanone retains the possibility of stereochemical variation at carbon-4, where the methyl substituent creates an asymmetric environment [9].
Physical property differences between these isomers are substantial. 4-Hydroxy-4-methyl-2-pentanone exhibits well-documented physical constants including a boiling point range of 166-168°C and density values between 0.937-0.941 grams per cubic centimeter [14] [18]. These properties reflect the enhanced intermolecular interactions possible with the tertiary alcohol structure and its consequent hydrogen bonding network. The corresponding physical properties for 1-hydroxy-4-methyl-2-pentanone remain less extensively documented in the literature, suggesting either limited commercial significance or challenges in isolation and characterization [1] [19].
The functional group classification differences have profound implications for chemical reactivity. 4-Hydroxy-4-methyl-2-pentanone, as a beta-hydroxy ketone, is susceptible to alpha-ketol rearrangement reactions under acidic, basic, or thermal conditions [20]. This rearrangement involves the 1,2-migration of alkyl groups, transforming the molecular structure through the movement of bonding electrons toward adjacent trigonal centers [20]. The thermodynamic favorability of such rearrangements depends on the relative stability of the starting material versus the rearranged product.
1-Hydroxy-4-methyl-2-pentanone, classified as a primary alpha-hydroxy ketone, exhibits different reactivity patterns due to the proximity of the hydroxyl and carbonyl functional groups [2] [4]. The alpha-hydroxy ketone structure renders the compound capable of undergoing skeletal rearrangements upon electron impact, involving ready 1,2-shifts of methyl, ethyl, and potentially hydrogen substituents [21]. These rearrangements proceed through molecular ion intermediates and demonstrate analogies to acid-catalyzed acyloin transformations.
Property | 1-Hydroxy-4-methyl-2-pentanone | 4-Hydroxy-4-methyl-2-pentanone | Source |
---|---|---|---|
Chemical Abstracts Service Registry Number | 68113-55-3 | 123-42-2 | PubChem [1], Sigma-Aldrich [14] |
International Union of Pure and Applied Chemistry Name | 1-hydroxy-4-methylpentan-2-one | 4-hydroxy-4-methylpentan-2-one | PubChem [1], Sigma-Aldrich [14] |
Molecular Formula | C₆H₁₂O₂ | C₆H₁₂O₂ | PubChem [1], Sigma-Aldrich [14] |
Molecular Weight (g/mol) | 116.16 | 116.16 | PubChem [1], Sigma-Aldrich [14] |
Hydroxyl Group Position | Primary carbon (C-1) | Tertiary carbon (C-4) | Structure analysis [1] [14] |
Functional Group Classification | Primary alpha-hydroxy ketone | Beta-hydroxy ketone | ChEBI [4], Wikipedia |
Stereochemical Features | One potential stereocenter at C-4 | No stereocenters | ChemSpider [9], Structure analysis |
Boiling Point (°C) | Not reported | 166-168 | OSHA [18], Sigma-Aldrich [14] |
Density (g/cm³) | Not reported | 0.937-0.941 | OSHA [18], Sigma-Aldrich [14] |
Common Name | Not commonly used | Diacetone alcohol | Wikipedia [15], NIST [16] |
The synthetic accessibility and commercial availability of these isomers also differ significantly. 4-Hydroxy-4-methyl-2-pentanone enjoys widespread commercial production and availability, formed through the barium hydroxide-catalyzed condensation of two acetone molecules [15] [22]. This synthetic route, originally described by Heintz, provides ready access to large quantities of the compound for industrial applications including solvent use, cellulose ester lacquer production, and synthetic intermediate applications [15] [23].
1-Hydroxy-4-methyl-2-pentanone appears less frequently in commercial catalogs and synthetic literature, suggesting either limited demand or greater synthetic challenges in its preparation [1] [19]. The compound's designation as a food additive with FEMA number 4463 indicates some specialized applications, but the overall commercial significance remains substantially lower than its better-known isomer [1].